AQ-13 free base

Description

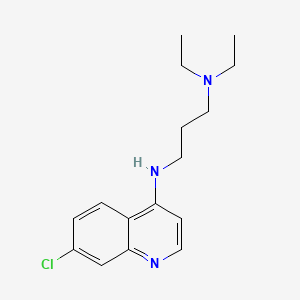

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLTAGJJVCHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186268 | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32571-49-6 | |

| Record name | AQ-13 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032571496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ-13 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7VT5621X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Aq 13

Strategies for AQ-13 Synthesis

The synthesis of AQ-13 can be accomplished through several distinct chemical pathways. Two primary routes have been established, starting from common chemical precursors.

One major synthetic strategy begins with the construction of the core quinoline (B57606) ring system. This is achieved through the condensation of 3-chloroaniline (B41212) with methoxymethylene Meldrum's acid. The resulting enamine intermediate undergoes an intramolecular cyclization at high temperature to yield 7-chloro-quinolin-4-ol. Subsequent chlorination of this alcohol using phosphoryl chloride (POCl₃) affords the key intermediate, 4,7-dichloroquinoline (B193633). researchgate.net This intermediate is then condensed with 3-aminopropan-1-ol. The alcohol group on the side chain is converted to a better leaving group via sulfonylation, creating a mesylate. Finally, this mesylate intermediate is coupled with diethylamine (B46881) to yield the AQ-13 free base. researchgate.net

An alternative and more direct approach also utilizes the 4,7-dichloroquinoline intermediate. In this second route, 4,7-dichloroquinoline is condensed with 1,3-diaminopropane. researchgate.net The resulting N-(3-aminopropyl)-N-(7-chloroquinolin-4-yl)amine is then subjected to N-dialkylation with ethyl bromide to furnish the final AQ-13 product. researchgate.net

Table 1: Comparison of Synthetic Routes for AQ-13

| Route | Starting Materials | Key Intermediates | Final Step |

| A | 3-chloroaniline, Meldrum's acid | 7-chloro-quinolin-4-ol, 4,7-dichloroquinoline, 3-[(7-chloroquinolin-4-yl)amino]propan-1-ol mesylate | Coupling with diethylamine |

| B | 4,7-dichloroquinoline, 1,3-diaminopropane | N-(3-aminopropyl)-N-(7-chloroquinolin-4-yl)amine | N-dialkylation with ethyl bromide |

Design and Preparation of AQ-13 Analogues

The design and synthesis of AQ-13 analogues are driven by the need to overcome drug resistance and improve therapeutic profiles. Research has focused on modifying the flexible side chain, which has been identified as a critical determinant of activity, especially against chloroquine-resistant strains of Plasmodium falciparum.

A primary strategy involves the replacement of the terminal diethylamino group with other moieties. This includes the incorporation of heterocyclic rings such as piperidinyl, pyrrolidinyl, morpholinyl, and piperazinyl groups. tandfonline.com These modifications have been shown to lead to a substantial increase in antimalarial activity. tandfonline.com Another approach involves introducing different functionalities like thiazolidine-4-one and isoindoline-1,3-dione into the side chain. tandfonline.comnih.gov For example, isoindoline-dione-4-aminoquinolines have been synthesized using microwave-promoted methods, demonstrating remarkable activity against resistant parasite strains. nih.gov

Furthermore, the principles of bioisosterism and conformational rigidity have been applied. One such strategy involves the development of 4-aminoquinoline-derived guanidine (B92328) and tetramethylguanidine analogues, which have shown promising activity. tandfonline.com The introduction of an N-methyl group on the C4-amino position of the quinoline ring is another area of exploration, intended to alter the electronic properties and binding interactions of the molecule. acs.org

A significant advancement in analogue design is the use of chiral building blocks, particularly amino acids, to generate 4-aminoquinolines with chirally defined side chains. nih.govnih.gov This methodology allows for the exploration of stereochemistry's role in activity and provides a route to analogues with modified chain lengths and hydrophobic substitutions at the chiral center. nih.govnih.gov For instance, α, β³-, and γ-amino acids linked to methylpiperazine have been used to create novel side chains, leading to potent analogues. nih.gov

Structure-Activity Relationship (SAR) Studies of Aminoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of aminoquinoline derivatives influences their biological activity. These studies guide the rational design of more effective antimalarial agents.

The core 7-chloro-4-aminoquinoline nucleus is widely considered essential for the primary mechanism of action, which involves complexation with heme and inhibition of hemozoin formation in the parasite's food vacuole. nih.gov SAR studies reveal that while the quinoline scaffold is the hematin-associating component, modifications to the side chain are crucial for overcoming resistance and enhancing potency. acs.org

Impact of Side Chain Modifications on Antiplasmodial Activity

Modifications to the alkylamino side chain attached at the C-4 position of the quinoline ring have a profound impact on antiplasmodial activity, particularly against drug-resistant strains.

Side Chain Length: The length of the diamine linker is a critical factor. Studies have shown that both shortening and extending the side chain relative to chloroquine (B1663885) can restore activity against resistant parasites. researchgate.net For instance, increasing the linker from two to four or even six carbons in certain analogue series has resulted in improved antiplasmodial activity. nih.gov In one study, compounds with a five-carbon side chain were found to be more active than those with two, three, or four carbons. tandfonline.com Conversely, another study exploring homologation of α-amino acids to β-amino acids in the side chain found that the increase in chain length led to positive effects on activity against both sensitive and resistant P. falciparum strains. nih.gov

Terminal Amino Group: The nature of the terminal amino group is another key determinant of activity. Replacing the N,N-diethylamino group of chloroquine with bulkier substituents or heterocyclic rings like piperidine, morpholine, or hydroxyethyl (B10761427) piperazine (B1678402) can significantly enhance potency. nih.govchemrxiv.org For example, an analogue featuring a propyl chain and a hydroxyethyl piperazine group was found to be the most potent in one synthesized series, with an IC₅₀ value of 0.006 µM against the chloroquine-resistant W2 strain. nih.gov The introduction of a thiazolidine (B150603) ring system has also yielded compounds with significant activity. tandfonline.com

The table below summarizes the in vitro antiplasmodial activity of selected 4-aminoquinoline (B48711) analogues with various side chain modifications against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Table 2: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogues IC₅₀ values are presented in nM (nanomolar) or µM (micromolar) as reported in the sources.

| Compound/Analogue Type | Side Chain Modification | Strain (CQ-S) | IC₅₀ (CQ-S) | Strain (CQ-R) | IC₅₀ (CQ-R) | Source(s) |

| AQ-13 | Propyl linker, Diethylamine terminal | - | - | - | 24 nM | researchgate.net |

| Chloroquine (CQ) | Pentyl linker, Diethylamine terminal | 3D7 | - | K1 | - | nih.gov |

| Analogue 15a | Glycine-derived, β-amino acid linker | 3D7 | - | K1 | 9.79 nM | nih.gov |

| Analogue 15c | Phenylalanine-derived, β-amino acid linker | 3D7 | - | K1 | 11.52 nM | nih.gov |

| Analogue 20c | Methylpiperazine linked β³-amino acid | 3D7 | - | K1 | 4x more potent than CQ | nih.gov |

| Analogue 30 | Methylpiperazine linked γ-amino acid | 3D7 | - | K1 | 3x more potent than CQ | nih.gov |

| Analogue 4c | Piperidyl isoindoline-dione, 4-carbon linker | - | - | W2 | 0.05 µM | nih.gov |

| Analogue 4l | Morpholinyl isoindoline-dione, 6-carbon linker | - | - | W2 | 0.025 µM | nih.gov |

| Analogue 19 | 4-chlorophenyl at C-2 of a six-membered ring | - | - | - | 0.014 µM (8-fold > CQ) | - |

Stereochemical Considerations in Derivative Design

The introduction of chiral centers into the side chain of 4-aminoquinoline derivatives has emerged as a crucial strategy in the design of new antimalarials. The stereochemistry of the side chain can significantly influence the molecule's interaction with its biological target and its ability to evade resistance mechanisms.

A key approach involves using naturally occurring or synthetic amino acids as chiral templates to construct the side chain. nih.govchemrxiv.org This synthetic strategy not only allows for the creation of enantiomerically pure or enriched compounds but also provides a straightforward way to introduce diversity in terms of chain length and substitution at the chiral center. nih.govchemrxiv.org For example, a methodology has been developed that uses amino acids to generate 4-aminoquinolines with chirally defined substituted side chains, specifically to explore the role of hydrophobic substitutions at the chiral center. chemrxiv.org

Preclinical Pharmacological Investigations of Aq 13

In Vitro Antiplasmodial Efficacy Studies

In vitro studies are crucial for determining the intrinsic activity of a drug candidate against the malaria parasite. These laboratory-based assays measure the concentration of the drug required to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50).

AQ-13 has demonstrated potent activity against Plasmodium falciparum strains that are sensitive to chloroquine (B1663885). nih.gov Laboratory studies using standard reference strains, such as 3D7 and D6, have consistently shown low nanomolar IC50 values, indicating high efficacy. For instance, in one study, the IC50 value for the chloroquine-susceptible 3D7 strain was 20.9 nM. nih.gov These findings establish a baseline of potent antiplasmodial activity for AQ-13, comparable to that of the parent compound, chloroquine, against susceptible parasites.

Table 1: In Vitro Activity of AQ-13 against Chloroquine-Susceptible P. falciparum Strains

| Strain | IC50 (nM) |

|---|---|

| 3D7 | 20.9 nih.gov |

| D6 | Data not available in search results |

A key feature of AQ-13 is its ability to overcome chloroquine resistance. nih.gov Studies have consistently shown that AQ-13 retains significant activity against a wide range of chloroquine-resistant and multidrug-resistant P. falciparum strains. For example, the IC50 of AQ-13 for chloroquine-resistant parasites has been reported to be in the range of 15–20 nM. nih.gov In a study of Cambodian P. falciparum isolates, which are known for their high levels of drug resistance, the IC50 values for AQ-13 ranged from 18 to 133 nM. nih.govresearchgate.net While these values are higher than those for susceptible strains, they remain well below the levels considered to be clinically relevant resistance. For instance, the IC50 of AQ-13 remained lower than 100 nM in most isolates, whereas chloroquine's IC50 reached up to 500 nM in the most resistant isolates. nih.gov The reference chloroquine-resistant strain 7G8 showed an IC50 of 44.3 nM for AQ-13. nih.gov This retained efficacy is attributed to the modification of the side chain in AQ-13, which is thought to circumvent the parasite's resistance mechanisms. nih.govnih.gov

Table 2: In Vitro Activity of AQ-13 against Chloroquine-Resistant P. falciparum Strains

| Strain/Isolates | IC50 (nM) |

|---|---|

| General Chloroquine-Resistant | 15-20 nih.gov |

| Cambodian Isolates (Range) | 18-133 nih.govresearchgate.net |

| 7G8 | 44.3 nih.gov |

| W2 | Data not available in search results |

| Dd2 | Data not available in search results |

Investigations into cross-resistance between AQ-13 and other 4-aminoquinoline (B48711) drugs, such as amodiaquine (B18356) and piperaquine (B10710), have yielded important insights. A study on Cambodian P. falciparum isolates revealed a strong positive correlation between the IC50 values of AQ-13 and desethylamodiaquine (B193632) (the active metabolite of amodiaquine), with a Pearson correlation coefficient of 0.8621. nih.govresearchgate.netmmv.orgnih.gov This indicates a significant level of cross-resistance between AQ-13 and amodiaquine. nih.govresearchgate.netmmv.org In amodiaquine-resistant isolates (defined as an IC50 > 60 nM), the median IC50 for AQ-13 was significantly higher (64.9 nM) compared to amodiaquine-susceptible isolates (46.7 nM). nih.gov This finding suggests that the mechanisms of resistance to amodiaquine may also confer reduced susceptibility to AQ-13. nih.gov Information regarding cross-resistance with piperaquine was not available in the provided search results.

Preclinical evaluation of any new drug candidate must include an assessment of its potential toxicity to mammalian cells. In vitro cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells, often expressed as the 50% cytotoxic concentration (CC50). A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), which is the ratio of the CC50 in a mammalian cell line to the IC50 against the parasite, is a critical parameter for assessing the therapeutic window of an antimalarial drug. A higher SI value is desirable, as it indicates that the drug is more toxic to the parasite than to host cells.

While specific CC50 values for AQ-13 in various mammalian cell lines were not detailed in the provided search results, the general methodology for such assessments involves exposing cell lines (e.g., HeLa, HepG2, Vero) to the compound and measuring cell viability. scielo.brd-nb.infocabidigitallibrary.org

Cross-Resistance Profiling with Other 4-Aminoquinolines (e.g., Amodiaquine, Piperaquine)

In Vivo Antiplasmodial Efficacy Studies in Animal Models

In vivo studies in animal models are a critical step in preclinical drug development, providing information on a drug's efficacy, pharmacokinetics, and safety in a living organism before human trials.

The Plasmodium berghei mouse model is a standard tool for the preliminary in vivo evaluation of antimalarial compounds. nih.govasm.org Although specific data from studies solely focused on the efficacy of AQ-13 free base in P. berghei infected mice were not available in the provided search results, the general procedure for such a study involves infecting mice with the parasite and then treating them with the test compound. nih.govasm.org The effectiveness of the drug is typically measured by the reduction in parasitemia (the percentage of red blood cells infected with the parasite) compared to untreated control mice. nih.gov

Efficacy in Primate Models of Human Malaria

The evaluation of AQ-13 in non-human primate models was a critical step in its preclinical development, providing essential insights into its potential efficacy against human malaria parasites in a system that closely mimics human physiology and disease progression. These studies were instrumental in the selection of AQ-13 as a lead compound for further development. nih.govresearchgate.net The primary models used were Plasmodium cynomolgi in rhesus monkeys, which serves as a model for P. vivax infection, and chloroquine (CQ)-resistant P. falciparum in squirrel monkeys, a direct model for CQ-resistant malaria in humans. nih.govgrantome.com

Efficacy in Plasmodium cynomolgi Infected Rhesus Monkeys

AQ-13 demonstrated notable activity in rhesus monkeys infected with P. cynomolgi. nih.govmedpath.com This particular model is highly valued because P. cynomolgi is genetically and biologically similar to P. vivax, a major cause of malaria in humans that is characterized by the formation of dormant liver stages (hypnozoites) which can lead to relapsing infections. nih.govgrantome.com The positive results in this model were a key factor, indicating that AQ-13 could be effective against the blood stages of P. vivax. nih.gov

Efficacy against Chloroquine-Resistant Plasmodium falciparum in Squirrel Monkeys

A pivotal component of the preclinical evaluation of AQ-13 was its testing against chloroquine-resistant strains of P. falciparum, the most lethal human malaria parasite. For these studies, squirrel monkeys (Saimiri sciureus) were used, as they can be infected with human strains of P. falciparum. nih.govgrantome.com AQ-13 was shown to be active against CQ-resistant P. falciparum in this primate model. nih.govgrantome.com This finding was of paramount importance, as the primary driver for developing new antimalarials like AQ-13 was the widespread global resistance of P. falciparum to chloroquine. researchgate.net The demonstrated efficacy in this model underscored the potential of AQ-13 to address the significant clinical challenge of chloroquine resistance. nih.gov

Comparative Efficacy and Selection as a Lead Compound

During its development, AQ-13 was one of several aminoquinoline analogues being considered. Its selection as the lead compound was based on a set of key criteria, including its in vitro activity, safety profile, and importantly, its superior activity in the monkey models of human malaria compared to other candidates like AQ-21. nih.govresearchgate.net

While the published literature and reviews consistently refer to the successful demonstration of AQ-13's efficacy in these crucial primate models, the specific quantitative data from these studies, such as detailed parasite clearance curves and curative data, are frequently cited as "unpublished data" (Cogswell, et al.). nih.govresearchgate.net Therefore, a detailed data table presentation of these specific primate trial results is not possible based on the available public domain information. The consistent reporting of its activity in these models, however, was a fundamental prerequisite for advancing AQ-13 into human clinical trials. nih.govresearchgate.net

Mechanistic Investigations of Aq 13 Action

Elucidation of Molecular Targets and Pathways

The precise molecular targets of AQ-13 are the subject of ongoing investigation, though current evidence strongly points to the parasite's digestive vacuole as the primary site of action. guidetopharmacology.org The drug's activity is intrinsically linked to the parasite's process of hemoglobin digestion. During its intraerythrocytic stage, the parasite degrades host hemoglobin to acquire essential amino acids. This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX).

The key pathway disrupted by AQ-13 is the detoxification of this heme. The parasite normally neutralizes the toxic heme by polymerizing it into an inert, crystalline substance called hemozoin, or malaria pigment. guidetopharmacology.org AQ-13 is believed to interfere with this polymerization process, leading to an accumulation of toxic free heme within the digestive vacuole. This buildup is ultimately lethal to the parasite.

While a specific enzyme or protein that directly binds AQ-13 has not been definitively identified, the mechanism is thought to be analogous to that of chloroquine (B1663885). guidetopharmacology.orgnih.gov The molecular machinery responsible for heme polymerization is therefore considered the principal target pathway. Furthermore, investigations into resistance mechanisms have highlighted the role of the P. falciparum chloroquine resistance transporter (PfCRT). Mutations in the pfcrt gene are the primary determinant of chloroquine resistance, as they enable the efflux of the drug from the digestive vacuole. oup.comnih.gov The ability of AQ-13 to remain effective against many chloroquine-resistant strains suggests that its interaction with PfCRT may differ from that of chloroquine. nih.gov

Hypothesis on Heme Polymerization Inhibition

The central hypothesis for AQ-13's mechanism of action is the inhibition of heme polymerization. guidetopharmacology.orguii.ac.id This process is crucial for the survival of the malaria parasite within red blood cells.

The Process of Heme Detoxification:

Plasmodium falciparum ingests host cell hemoglobin and transports it to its acidic digestive vacuole.

Within the vacuole, proteases degrade hemoglobin into amino acids for parasite growth and development.

This degradation releases heme, which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.

To protect itself, the parasite polymerizes the soluble and toxic heme into insoluble, non-toxic hemozoin crystals. pnas.org

AQ-13's Role in Inhibition: It is hypothesized that AQ-13, like other 4-aminoquinolines, accumulates in the acidic environment of the parasite's digestive vacuole. pnas.org Once concentrated, it is thought to bind to free heme, forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal. pnas.org This action effectively caps (B75204) the polymerization chain, halting the detoxification process. The resulting accumulation of free heme leads to oxidative stress and damage to parasitic membranes and proteins, ultimately causing parasite death. guidetopharmacology.orgpnas.org

Comparative Analysis of Mechanism of Action with Chloroquine

AQ-13 was designed as a chemical analogue of chloroquine, with the specific intent of overcoming the widespread resistance that has rendered chloroquine ineffective in many malaria-endemic regions. nih.govresearchgate.net While their core mechanism of action is similar, key structural differences lead to important variations in their activity profiles, particularly against resistant parasite strains.

Both AQ-13 and chloroquine are weak bases that are protonated and become trapped within the acidic digestive vacuole of the parasite. pnas.org Both are believed to function by inhibiting heme polymerization. guidetopharmacology.orgpnas.org The primary structural difference lies in the diaminoalkane side chain, which is shorter in AQ-13. researchgate.net This modification is thought to be crucial for its ability to circumvent the primary mechanism of chloroquine resistance mediated by the PfCRT transporter. researchgate.net In chloroquine-resistant parasites, the mutated PfCRT protein actively expels chloroquine from the digestive vacuole, reducing its concentration at the site of action and thus its efficacy. oup.comnih.gov The altered structure of AQ-13 appears to make it a poorer substrate for this efflux pump, allowing it to accumulate to toxic levels even in many chloroquine-resistant strains.

However, the efficacy of AQ-13 is not universal across all resistant parasites. Studies have shown strong cross-resistance between AQ-13 and amodiaquine (B18356), another 4-aminoquinoline (B48711) derivative. oup.comnih.gov This suggests that certain resistance mechanisms, potentially involving mutations in genes other than pfcrt such as pfmdr1, may affect the activity of both compounds. nih.gov

Metabolic Pathways and Preclinical Pharmacokinetics of Aq 13

Identification of AQ-13 Metabolites in Preclinical Models

In preclinical studies, the metabolism of AQ-13 primarily proceeds through N-dealkylation, a process that involves the removal of ethyl groups from the drug's side chain. nih.govresearchgate.net This metabolic transformation results in the formation of mono-N-dealkylated and di-N-dealkylated products. nih.govresearchgate.net

The principal metabolite identified in preclinical models is the mono-N-dealkylated form of AQ-13. nih.govnih.gov This metabolite, also referred to as monodesethyl AQ-13, has been consistently observed in various animal models, including rats and cynomolgus macaques. nih.gov For instance, in studies with cynomolgus macaques, high concentrations of monodesethyl AQ-13 were detected in the blood, eventually surpassing the concentrations of the parent drug AQ-13 over time. nih.gov The di-dealkylated metabolite of AQ-13 has also been identified, although it is typically found in lower concentrations compared to the mono-dealkylated form. nih.gov

The structural difference between AQ-13 and its metabolites lies in the stepwise removal of ethyl groups, leading to a molecular weight difference of 28 Da for each dealkylation step. researchgate.netplos.org

Preclinical Pharmacokinetic Parameters

Preclinical studies in various animal models have been conducted to characterize the pharmacokinetic profile of AQ-13. These studies have provided valuable data on its absorption, distribution, metabolism, and elimination.

In Sprague-Dawley rats, after oral administration, AQ-13 reached its maximum concentration (Cmax) in the blood at approximately 3 to 4 hours. nih.gov The drug could be detected in the blood for 2 to 5 days following a single oral dose. nih.gov The oral bioavailability of AQ-13 in rats was found to be good, estimated at around 70%. nih.gov

Studies in cynomolgus monkeys have also been performed. Following single oral doses, the Cmax and the area under the concentration-time curve (AUC) were not dose-proportional. nih.gov For example, a five-fold increase in the oral dose from 20 mg/kg to 100 mg/kg resulted in a 15-fold increase in the Cmax value. nih.gov The oral bioavailability in cynomolgus monkeys was 23.8% for a 20 mg/kg dose and 47.6% for a 100 mg/kg dose. nih.govportico.org

The pharmacokinetic parameters of AQ-13 have been shown to be linear in preclinical models. nih.gov However, some studies in cynomolgus macaques have suggested that at higher doses, there might be saturation of metabolic pathways and reduced elimination of metabolites. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of AQ-13

| Species | Dose | Bioavailability | Tmax | Reference |

| Rat | 20 mg/kg (oral) | 69.3% | ~3-4 hours | nih.govportico.org |

| Rat | 102 mg/kg (oral) | 87.7% | ~3-4 hours | nih.govportico.org |

| Cynomolgus Monkey | 20 mg/kg (oral) | 23.8% | Not Specified | nih.govportico.org |

| Cynomolgus Monkey | 100 mg/kg (oral) | 47.6% | Not Specified | nih.govportico.org |

Comparative Preclinical Pharmacokinetics with Reference Compounds

Preclinical investigations have frequently compared the pharmacokinetic profile of AQ-13 to that of chloroquine (B1663885) (CQ), a well-established antimalarial drug to which AQ-13 is structurally related. nih.govplos.org These comparative studies have revealed both similarities and differences in their pharmacokinetic behaviors.

However, a key distinction observed in preclinical studies is the clearance rate. AQ-13 has been shown to be cleared more rapidly from the body than chloroquine. nih.govplos.org This faster clearance of AQ-13 can result in a lower systemic exposure (AUC) compared to chloroquine when administered at the same dose. plos.orgresearchgate.net Consequently, to achieve a similar systemic exposure as chloroquine for comparative safety studies, higher doses of AQ-13 have sometimes been used. researchgate.net

In terms of absorption, both AQ-13 and chloroquine are rapidly absorbed after oral administration. plos.org However, the bioavailability of AQ-13 has been noted to be lower than that of chloroquine in some instances. portico.orgresearchgate.net

Table 2: Comparative Preclinical Pharmacokinetics of AQ-13 and Chloroquine

| Parameter | AQ-13 | Chloroquine | Reference |

| Clearance | Higher | Lower | nih.govportico.orgplos.org |

| Bioavailability | Lower | Higher | portico.orgresearchgate.net |

| Absorption | Rapid | Rapid | plos.org |

Activity of AQ-13 Metabolites in Preclinical Studies

The metabolites of AQ-13, specifically the mono- and di-dealkylated products, have been evaluated for their antimalarial activity in preclinical studies. researchgate.netresearchgate.net Research indicates that these metabolites do retain potency against Plasmodium falciparum. researchgate.net

However, a crucial finding is that the metabolites of AQ-13 are not active against chloroquine-resistant strains of the parasite. nih.gov This is a significant point of differentiation from the parent compound, AQ-13, which is known for its activity against both chloroquine-susceptible and chloroquine-resistant P. falciparum. nih.gov

Advanced Research Techniques and Methodologies Applied to Aq 13 Studies

In Vitro Parasite Growth Assays (e.g., [3H]Hypoxanthine Uptake Assay)

In vitro parasite growth assays are fundamental to antimalarial drug discovery, offering a controlled environment to measure a compound's ability to inhibit parasite proliferation. One of the classic and widely used methods to assess the susceptibility of Plasmodium falciparum is the [3H]hypoxanthine uptake assay. springernature.comelifesciences.org This method leverages the parasite's need to salvage purines from the host environment for nucleic acid synthesis, as it cannot synthesize them de novo.

In this assay, cultured parasites are exposed to varying concentrations of the drug being tested, such as AQ-13. nih.govntu.edu.sg A radiolabeled purine (B94841) precursor, tritiated ([3H]) hypoxanthine (B114508), is added to the culture medium. Viable, growing parasites will incorporate the [3H]hypoxanthine into their DNA. After an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The level of radioactivity is directly proportional to the rate of parasite growth. A reduction in [3H]hypoxanthine uptake in the presence of the drug indicates growth inhibition. elifesciences.org

Research findings from these assays are typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. nih.gov Studies utilizing the [3H]hypoxanthine uptake assay on Cambodian P. falciparum isolates revealed IC50 values for AQ-13 ranging from 18 to 133 nM. elifesciences.org A comparison between amodiaquine-susceptible (AQ-S) and amodiaquine-resistant (AQ-R) isolates showed statistically significant differences in AQ-13 IC50 values, with median values of 46.7 nM for AQ-S and 64.9 nM for AQ-R isolates, respectively. elifesciences.org These results highlight the assay's utility in detecting shifts in parasite susceptibility and potential cross-resistance patterns. springernature.comnih.govntu.edu.sg

Table 1: In Vitro Activity of AQ-13 against P. falciparum Isolates

| Isolate Type | Number of Isolates (n) | Median IC50 (nM) for AQ-13 | IC50 Range (nM) for AQ-13 |

|---|---|---|---|

| Amodiaquine-Susceptible (AQ-S) | 14 | 46.7 | 18 - 133 |

| Amodiaquine-Resistant (AQ-R) | 24 | 64.9 |

High Content Imaging Assays for Efficacy Assessment

High-content imaging (HCI) has emerged as a powerful, automated technique in drug discovery, providing quantitative data on cellular and subcellular events. revvity.co.jp For antimalarial research, HCI assays offer a high-throughput method to assess drug efficacy by directly visualizing and quantifying parasite survival and proliferation within red blood cells. elifesciences.orgnih.gov

In the context of AQ-13 studies, a 384-well high-content imaging assay has been employed to evaluate its efficacy against P. falciparum isolates. springernature.comntu.edu.sg This methodology involves treating infected red blood cells with the compound for a set period, typically 72 hours. nih.gov Afterward, the cells are fixed and stained with a fluorescent DNA dye, such as YOYO™-1 Iodide, which specifically labels the parasite's genetic material. nih.gov Automated microscopy platforms then capture images of the wells, and specialized software analyzes these images to count the number of stained parasites. nih.gov

This technique allows for the direct quantification of parasite numbers following drug exposure, providing a clear measure of efficacy. nih.gov For instance, HCI was used to confirm the findings from hypoxanthine uptake assays regarding AQ-13's activity. elifesciences.org In one study, amodiaquine-resistant parasites treated with a 167 nM concentration of AQ-13 showed a survival rate of up to 54% after 72 hours. elifesciences.org In contrast, an amodiaquine-susceptible strain (3D7) exhibited only 5% survival under the same conditions, demonstrating the utility of HCI in confirming resistance profiles. elifesciences.org The high-throughput nature of this assay makes it suitable for screening large numbers of isolates and compounds. annualreviews.org

Table 2: Parasite Survival Quantified by High Content Imaging

| Parasite Strain | Treatment (167 nM) | Survival Rate (after 72h) |

|---|---|---|

| Amodiaquine-Resistant Isolate | AQ-13 | up to 54% |

| Amodiaquine-Susceptible (3D7) | AQ-13 | ~5% |

Biochemical and Cellular Assays for Target Engagement Studies

Understanding if and how a drug interacts with its intended molecular target within a living cell is crucial for validating its mechanism of action and guiding further development. nih.govacs.org Biochemical and cellular assays for target engagement are designed to provide this evidence. biorxiv.org While specific target engagement studies for AQ-13 are not extensively detailed in the provided literature, the methodologies applied to its parent compound, chloroquine (B1663885), and other antimalarials are highly relevant.

One of the most powerful label-free techniques for this purpose is the Cellular Thermal Shift Assay (CETSA). researchgate.netacs.org CETSA operates on the principle that when a drug binds to its protein target, it generally stabilizes the protein's structure. elifesciences.org This stabilization makes the protein more resistant to heat-induced denaturation. In a typical CETSA experiment, intact cells or cell lysates are treated with the drug and then heated to various temperatures. nih.gov The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is quantified, often using mass spectrometry (MS-CETSA) or antibody-based methods like AlphaLISA. revvity.co.jpnih.gov An increase in the amount of soluble protein at higher temperatures in the drug-treated sample compared to the control indicates direct target engagement. acs.org

This technique has been successfully used to identify protein targets for several antimalarials in P. falciparum. researchgate.net For example, MS-CETSA studies on chloroquine identified the metalloprotease falcilysin as a direct binding target. ntu.edu.sgbiorxiv.org Given that AQ-13 is a chloroquine derivative, it is plausible that CETSA could be employed to confirm whether it shares targets with chloroquine or engages with other proteins in the parasite. Such biochemical and cellular assays are essential to move beyond phenotypic screening (observing if a drug kills the parasite) to a mechanistic understanding of how it works at the molecular level. researchgate.net

Future Directions and Translational Research Perspectives Preclinical

Development of Novel 4-Aminoquinoline (B48711) Derivatives with Enhanced Profiles

The development of AQ-13, a short-chain analog of chloroquine (B1663885), has demonstrated that structural modifications to the 4-aminoquinoline core can successfully circumvent certain resistance mechanisms. asm.orgresearchgate.netnih.gov This has spurred further preclinical research into creating new derivatives with even more desirable properties. The primary goals are to enhance potency against a wider range of resistant parasite strains, improve metabolic stability, and refine pharmacokinetic profiles. asm.orgopenaccessjournals.com

One key strategy involves the systematic variation of the side chain's length, branching, and basicity. nih.govacs.org Preclinical studies have shown that both shortening and elongating the diaminoalkane side chain relative to chloroquine can restore activity against chloroquine-resistant (CQR) P. falciparum. hilarispublisher.comnih.gov For instance, replacing the terminal diethylamino group with a more metabolically stable tert-butyl group has led to a significant increase in potency against CQR strains in some derivatives. asm.orghilarispublisher.com

Another approach focuses on introducing different chemical groups to the 4-aminoquinoline structure. Researchers have explored incorporating:

Heterocyclic rings: Replacing the diethylamino group of AQ-13 with various heterocycles like furan (B31954), thiophene, and imidazole (B134444) has resulted in analogs with a substantial increase in antimalarial activity against both chloroquine-sensitive (CQS) and CQR strains of P. falciparum. researchgate.net

Aromatic moieties: The introduction of lipophilic aromatic groups into the side chain is another strategy to overcome resistance. hilarispublisher.comasm.org

Hybrid molecules: Creating hybrid structures that combine the 4-aminoquinoline pharmacophore with other antimalarial agents, such as artemisinin (B1665778), has shown promise in producing compounds with high potency and low potential for resistance. For example, "trioxaquines," which are hybrid structures of an aminoquinoline and a 1,2,4-trioxane, are under investigation. tandfonline.com

These preclinical efforts are often guided by quantitative structure-activity relationship (QSAR) analyses, which help predict the biological activity of newly designed molecules based on their chemical structures. researchgate.net The overarching aim is to develop a new generation of 4-aminoquinolines that are not only effective and affordable but also well-tolerated. nih.govmmv.org

Table 1: Examples of Preclinical 4-Aminoquinoline Derivatives and Their Modifications

| Derivative Type | Modification Strategy | Preclinical Finding | Reference(s) |

|---|---|---|---|

| Short-chain analogs | Replacing terminal diethylamine (B46881) with tert-butylamine. | Increased metabolic stability and potency against CQR strains. | asm.orghilarispublisher.com |

| Heterocyclic derivatives | Replacing the diethylamino function with rings like furan or thiophene. | Substantial increase in activity against CQS and CQR strains. | researchgate.net |

| Reversed Chloroquines (RCQs) | Hybrid molecules with a different structural orientation. | Effective at low nanomolar concentrations against both CQS and CQR strains. | nih.gov |

| Bisquinoline derivatives | Joining two 4-aminoquinoline units with a linker. | High potency, with some compounds more active against resistant strains than sensitive ones. | nih.gov |

Exploration of AQ-13 as a Partner Drug in Antimalarial Combination Therapies (Preclinical Rationale)

The rise of artemisinin resistance has underscored the critical need for effective partner drugs in artemisinin-based combination therapies (ACTs). mdpi.comwho.int Preclinical rationale strongly supports the exploration of AQ-13 as a partner drug. researchgate.netresearchgate.net An ideal partner drug should have a different mechanism of action and a long half-life to eliminate the residual parasites that may survive the initial, rapid clearance by the short-acting artemisinin component. who.int

AQ-13's similarity in mechanism to chloroquine, which involves the inhibition of hemozoin formation, makes it a complementary partner for artemisinins, which have a different mode of action. researchgate.netfoliamedica.bg Preclinical studies suggest that combining drugs with different targets can delay the development of resistance. mdpi.comdndi.org

The pharmacokinetic profile of AQ-13, while showing more rapid clearance than chloroquine in preclinical models, still suggests it could provide the necessary long-lasting effect to act as a "tail" in a combination therapy regimen. nih.govresearchgate.net Its demonstrated activity against many CQR strains makes it a particularly attractive candidate for regions where chloroquine is no longer effective. nih.govnih.gov

Preclinical studies are ongoing to evaluate the synergistic, additive, or antagonistic effects of combining AQ-13 with current and next-generation antimalarials. mmv.org These studies are crucial for designing effective triple combination therapies (T-ACTs), which are being considered as a strategy to further combat resistance. mdpi.com The goal is to identify a combination that is not only highly efficacious but also minimizes the potential for the selection of resistant parasites. isid.org

Addressing Resistance Mechanisms through Targeted Structural Modification

The primary mechanism of resistance to chloroquine involves mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane. These mutations are thought to reduce the accumulation of chloroquine in the acidic food vacuole, its site of action. asm.orgnih.gov AQ-13 was designed with a shorter side chain than chloroquine, a modification that allows it to circumvent this resistance mechanism and maintain activity against CQR parasites. researchgate.netfoliamedica.bgnih.gov

Building on this success, preclinical research is focused on further targeted structural modifications to create 4-aminoquinoline derivatives that are even less susceptible to resistance. nih.gov Strategies include:

Altering Side Chain Flexibility and Basicity: Systematic variations in the side chain are being explored to optimize interaction with both the wild-type and mutated PfCRT protein, potentially restoring high levels of accumulation in the digestive vacuole. nih.govacs.org

Incorporating Hydrogen-Bonding Motifs: Adding motifs capable of intermolecular hydrogen bonding into the side chain has been shown to enhance activity against drug-resistant P. falciparum strains. nih.gov

Creating "Reversed Chloroquines" (RCQs): This novel class of hybrid molecules was designed to overcome resistance, with prototype molecules showing effectiveness at low nanomolar concentrations against both CQS and CQR strains in preclinical tests. nih.gov

A significant challenge is the potential for cross-resistance with other 4-aminoquinolines like amodiaquine (B18356). nih.gov Recent preclinical studies have observed a strong cross-resistance between amodiaquine and AQ-13 in Cambodian P. falciparum isolates, suggesting that in areas with high amodiaquine resistance, the efficacy of AQ-13 could be compromised. mmv.org This highlights the need for continuous preclinical screening of new derivatives against a diverse panel of geographically distinct and multidrug-resistant parasite isolates to ensure their viability as future therapies. mdpi.com

Table 2: Preclinical Strategies for Modifying 4-Aminoquinolines to Overcome Resistance

| Modification Approach | Preclinical Rationale | Observed Outcome | Reference(s) |

|---|---|---|---|

| Shortening the side chain | Circumventing the efflux mechanism mediated by mutated PfCRT. | AQ-13 retains activity against many CQR strains. | researchgate.netfoliamedica.bg |

| Varying side chain basicity | To enhance accumulation in the parasite's acidic food vacuole. | Derivatives with high potency against both CQS and CQR strains. | nih.govacs.org |

| Adding hydrogen-bond motifs | To enhance binding or interfere with resistance protein function. | Enhanced activity against drug-resistant P. falciparum. | nih.gov |

Unraveling Undisclosed Molecular Targets for Broader Applications

While the primary mechanism of action for 4-aminoquinolines like AQ-13 is the inhibition of hemozoin formation, there is preclinical interest in exploring whether they possess other molecular targets. nih.govfoliamedica.bg Identifying such targets could not only explain some of their nuanced antimalarial effects but also open doors for broader therapeutic applications. malariaworld.org

Currently, research into undisclosed targets for AQ-13 itself is limited, as the focus has been on its antimalarial properties. However, the broader class of quinoline (B57606) and quinazoline (B50416) derivatives is being investigated for a range of pharmacological activities, suggesting that the core scaffold is versatile. wisdomlib.orgwisdomlib.org For instance, some quinoline derivatives have been noted for their potential anticancer and anti-inflammatory effects. foliamedica.bgwisdomlib.org Artemisinin and its derivatives, another class of antimalarials, are being clinically investigated for anti-tumor, anti-viral, and anti-inflammatory properties, setting a precedent for exploring the wider potential of antimalarial compounds. nih.gov

Future preclinical research could involve:

Target-based screening: Using proteomic and genomic approaches to identify proteins that bind to AQ-13 or its derivatives within the parasite or in human cells.

Phenotypic screening: Testing AQ-13 and novel analogs against other pathogens or in disease models (e.g., cancer, inflammatory diseases) to identify unexpected activities. captortherapeutics.comdrug-dev.com

Mechanism of action studies: For any new activities found, detailed preclinical studies would be required to elucidate the molecular pathway involved. malariaworld.org

The development of a selective degrader of a novel, undisclosed molecular target for cancer immunotherapy is an example of how such research can lead to new therapeutic classes. captortherapeutics.com While this is in a different field, it illustrates the potential value of identifying novel targets. Unraveling any additional molecular targets for AQ-13 or its derivatives could significantly expand their future translational research perspectives. patsnap.com

Q & A

Q. What standardized assays are recommended for determining Plasmodium falciparum susceptibility to AQ-13 free base in vitro?

The [³H]hypoxanthine uptake inhibition assay is widely used to measure drug efficacy. Parasites are synchronized at the ring stage using D-sorbitol treatments and exposed to a concentration gradient of AQ-13 (0.7–500 nM) for 48 hours. Tritium incorporation is quantified via scintillation counting, and inhibitory concentration (IC₅₀) values are calculated using IVART online software. This method ensures reproducibility across isolates, as demonstrated in studies involving 38 Cambodian clinical strains .

Q. How is resistance to AQ-13 defined in laboratory and field isolates?

Resistance thresholds are based on IC₅₀ values derived from reference strains (e.g., 3D7 for AQ-sensitive and 7G8 for AQ-resistant phenotypes). An IC₅₀ >60 nM is typically used to define resistance to amodiaquine (AQ), which correlates strongly with AQ-13 resistance due to cross-resistance mechanisms. Field isolates from Cambodia showed AQ-13 IC₅₀ values ranging from 18 to 133 nM, exceeding laboratory reference ranges .

Q. What statistical methods are appropriate for analyzing cross-resistance between AQ-13 and other 4-aminoquinolines?

Pearson correlation analysis (e.g., r = 0.8621 between AQ-13 and desethylamodiaquine [dAQ] IC₅₀ values) and non-parametric tests like the Mann-Whitney U test are recommended to compare drug susceptibility across parasite populations. These methods account for non-normal data distributions in clinical isolates .

Advanced Research Questions

Q. How can researchers address conflicting data between hypoxanthine uptake assays and high-content imaging (e.g., YOYO-1 staining) in AQ-13 efficacy studies?

Discrepancies may arise due to differences in assay endpoints: hypoxanthine uptake measures metabolic inhibition, while YOYO-1 staining evaluates parasite survival via DNA integrity. For example, at 167 nM AQ-13, 54% of AQ-resistant parasites survived in imaging assays vs. lower metabolic inhibition in uptake assays. Combining both methods provides a holistic view of drug action and resistance mechanisms .

Q. What molecular markers should be prioritized to investigate AQ-13 resistance mechanisms in P. falciparum?

Although pfcrt mutations are not strongly linked to AQ-13 resistance, pfmdr1 polymorphisms (e.g., copy number variations or point mutations) may play a role. Genotyping these loci in clinical isolates, alongside structural analyses of AQ-13’s interaction with haemozoin, could elucidate resistance pathways. Current data suggest shared mechanisms with AQ but require validation via CRISPR-Cas9 gene editing .

Q. How should clinical trials be designed to evaluate AQ-13 combination therapies in regions with pre-existing amodiaquine resistance?

Phase II/III trials must incorporate in vitro susceptibility profiling of local isolates to assess cross-resistance risks. For example, Cambodian strains with AQ IC₅₀ >100 nM showed reduced AQ-13 efficacy, suggesting combination partners with orthogonal mechanisms (e.g., artemisinin derivatives) are critical. Adaptive trial designs with real-time resistance monitoring are recommended .

Data Contradiction and Interpretation

Q. How can researchers reconcile in vitro AQ-13 efficacy data with conflicting clinical outcomes?

In vitro IC₅₀ values may not fully predict clinical efficacy due to host pharmacokinetic factors or immune responses. For example, despite high IC₅₀ values (>100 nM) in Cambodian isolates, AQ-13 showed tolerability in early trials. Pharmacodynamic modeling integrating drug exposure (AUC/MIC ratios) and resistance genotypes can improve translational predictions .

Q. What steps ensure reproducibility when testing AQ-13 against diverse P. falciparum strains?

Standardize parasite synchronization protocols (e.g., dual D-sorbitol treatments), use WHO reference strains as controls, and validate assays across multiple labs. Reporting detailed methods—including solvent controls (e.g., DMSO concentration) and hypoxanthine batch sources—is critical, as per Beilstein Journal of Organic Chemistry guidelines .

Methodological Best Practices

Q. What are the key considerations for optimizing AQ-13 dosing in in vivo models?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling from rodent malaria studies to estimate human-equivalent doses. Monitor drug accumulation in erythrocytes and hepatic metabolism, as AQ-13’s diethylaminopropane side chain may influence tissue distribution .

Q. How can structural biology techniques clarify AQ-13’s mechanism of action?

X-ray crystallography of AQ-13 bound to haemozoin or ferriprotoporphyrin IX can identify binding residues critical for antimalarial activity. Comparative studies with AQ and chloroquine may reveal structural determinants of cross-resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.